![molecular formula C22H24N2O2 B2562674 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide CAS No. 898439-21-9](/img/structure/B2562674.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system in the quinoline and benzene rings. The cyclopropane ring may introduce some strain into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Quinoline Compounds in Cancer Research
Quinoline compounds, due to their heterocyclic aromatic structure, have been explored for their anticancer properties. Research on dietary heterocyclic amines (HCAs) like MeIQx, a structurally related compound, shows associations with cancer risk, particularly lung cancer in women and prostate cancer. HCAs are formed during the cooking of meat at high temperatures and have been studied for their genotoxic and carcinogenic potential. The metabolism of HCAs involves enzymes like cytochrome P4501A2 (CYP1A2), suggesting a complex interaction between dietary intake, genetic factors, and cancer risk (Sinha et al., 2000; Cross et al., 2005)(Sinha et al., 2000)(Cross et al., 2005).
Quinoline Derivatives in Neurological Disease Research
Quinolinic acid, another quinoline derivative, has been studied in the context of neurological diseases. It is an agonist of the NMDA receptor and has been implicated in the pathogenesis of neurological dysfunction in diseases such as HIV-1 infection. Elevated levels of quinolinic acid in cerebrospinal fluid have been associated with neurological impairment, suggesting its potential role in neuroinflammation and neurodegeneration (Heyes et al., 1991)(Heyes et al., 1991).
Environmental Exposure and Toxicology
Research on the environmental exposure to non-persistent chemicals, including those related to quinoline derivatives, highlights the widespread exposure of populations to potentially harmful substances. Studies on the urinary excretion of xenobiotics derived from food processing, including heterocyclic amines and other compounds, underline the need for monitoring and evaluating the health risks associated with chronic exposure to these chemicals (Frederiksen et al., 2014)(Frederiksen et al., 2014).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14-5-6-18(12-15(14)2)21(25)23-19-10-9-16-4-3-11-24(20(16)13-19)22(26)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTNGOPDDXWJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)
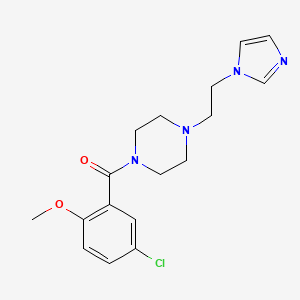
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)
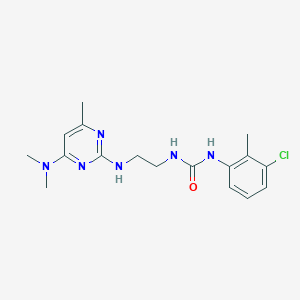
![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)
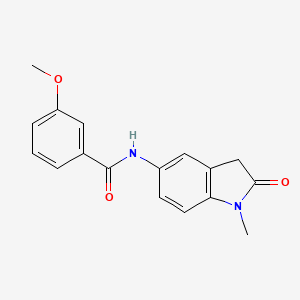
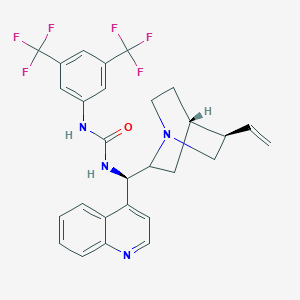
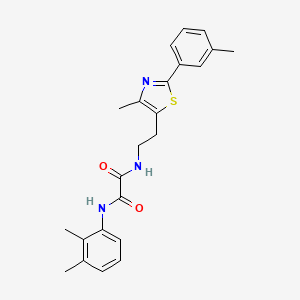
![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2562613.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)